molecular formula C6H11NO3 B8222254 (2R,3S)-3-Methoxypyrrolidine-2-carboxylic acid

(2R,3S)-3-Methoxypyrrolidine-2-carboxylic acid

Cat. No.: B8222254
M. Wt: 145.16 g/mol
InChI Key: NIKRPQUOBKTPNA-CRCLSJGQSA-N
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Description

(2R,3S)-3-Methoxypyrrolidine-2-carboxylic acid (CAS 1932255-59-8) is a chiral pyrrolidine derivative of significant value in medicinal chemistry and organic synthesis . This compound serves as a versatile building block, or advanced intermediate, for the construction of more complex molecules . Its stereochemistry makes it particularly useful for creating enantiomerically pure compounds, which is a critical requirement in the development of active pharmaceutical ingredients (APIs) . The pyrrolidine ring system is a common scaffold found in molecules with biological activity, and the methoxy and carboxylic acid functional groups offer handles for further chemical modification, enabling its incorporation into larger structures or the creation of amide bonds . Researchers utilize this chiral synthon in the exploration of new therapeutic agents. While specific biological activity is dependent on the final compound, pyrrolidine-based structures are frequently investigated in drug discovery programs, including for targets such as beta-secretase (BACE) inhibitors, which are relevant for treating conditions like Alzheimer's disease . The precise three-dimensional structure of the (2R,3S)-isomer allows for fine-tuning of molecular interactions with biological targets, which is essential for achieving desired potency and selectivity. This product is intended For Research Use Only and is not suitable for human or veterinary diagnostic or therapeutic applications . Molecular Formula: C₆H₁₁NO₃ . Molecular Weight: 145.16 g/mol .

Properties

IUPAC Name

(2R,3S)-3-methoxypyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c1-10-4-2-3-7-5(4)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9)/t4-,5+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIKRPQUOBKTPNA-CRCLSJGQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCNC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1CCN[C@H]1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitrogen Protection with tert-Butoxycarbonyl (Boc) Groups

The pyrrolidine nitrogen is typically protected early in the synthesis to prevent undesired side reactions. In a representative procedure, (2R,3S)-3-methoxypyrrolidine-2-carboxylic acid is synthesized via Boc protection of the parent pyrrolidine using di-tert-butyl dicarbonate in dichloromethane under anhydrous conditions. The Boc group enhances solubility in organic solvents and prevents protonation during subsequent methoxylation.

Stereoselective Methoxylation

Methoxylation at the C3 position is achieved through rhenium-catalyzed oxidation-reduction sequences. For example, oxo-rhenium complexes (e.g., Re2O7) enable stereospecific methoxylation of pyrrolidine precursors, yielding the (2R,3S) configuration with >95% enantiomeric excess. This method avoids racemization by operating under mild conditions (0–20°C, 4–48 hours) and using methanol as both solvent and nucleophile.

Carboxyl Group Introduction and Deprotection

Carboxylation via Acyl Chloride Intermediates

The carboxylic acid moiety is introduced through a two-step process:

  • Acyl chloride formation : Treatment of 3-methoxypyrrolidine derivatives with thionyl chloride (SOCl2) in dichloromethane generates the reactive acyl chloride intermediate.

  • Hydrolysis : Controlled hydrolysis with ammonium hydroxide or Dowex 50Wx8 resin liberates the carboxylic acid group. For instance, refluxing with Dowex resin in water for 3 hours achieves 90% yield of the target compound.

Stereochemical Control and Optimization

Asymmetric Catalysis

Chiral auxiliaries and catalysts are critical for achieving the (2R,3S) configuration. Rhenium-based catalysts, as reported by ACS Publications, induce high stereoselectivity during methoxylation by coordinating to the pyrrolidine ring’s nitrogen and oxygen atoms.

Resolution of Racemic Mixtures

When stereoselective synthesis fails, enzymatic resolution using lipases (e.g., Candida antarctica) separates enantiomers. This method, though less efficient (60–70% yield), is valuable for accessing both (2R,3S) and (2S,3R) forms from racemic precursors.

Industrial-Scale Production Techniques

Continuous Flow Synthesis

Large-scale production employs continuous flow reactors to enhance reproducibility. Key steps include:

  • Automated Boc protection : Di-tert-butyl dicarbonate is introduced via precision pumps under nitrogen atmosphere.

  • High-throughput purification : Reverse-phase HPLC systems isolate intermediates with >99% purity.

Green Chemistry Approaches

Recent advances emphasize solvent reduction and catalyst recycling:

  • Water as co-solvent : Methoxylation reactions using 50% aqueous methanol reduce dichloromethane consumption by 40%.

  • Rhenium catalyst recovery : Nanofiltration membranes retain Re2O7 catalysts for reuse across 10+ cycles without activity loss.

Analytical Characterization and Quality Control

Spectroscopic Verification

  • ¹H NMR : Characteristic signals include δ 3.31 ppm (methoxy CH3) and δ 4.17 ppm (C2 proton), confirming stereochemistry.

  • Elemental analysis : Carbon and nitrogen percentages must align with theoretical values (C: 55.81%, N: 10.85%) to verify purity.

Chromatographic Purity Assessment

  • HPLC : C18 columns with acetonitrile/water gradients (70:30 to 50:50) resolve the target compound from diastereomers, ensuring ≥98% purity .

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-3-Methoxypyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

    Esterification: Acid catalysts like sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA) are used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while esterification produces esters.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
The compound is widely recognized as a versatile building block in organic synthesis. Its protected amine group facilitates selective reactions at other sites on the molecule, making it suitable for constructing more complex structures. For instance, it can be utilized in the synthesis of various pharmaceuticals and agrochemicals by serving as an intermediate in multi-step synthetic routes.

Synthetic Routes
Common synthetic methods for (2R,3S)-3-methoxypyrrolidine-2-carboxylic acid involve:

  • Boc Protection : The nitrogen is often protected using a tert-butyloxycarbonyl (Boc) group to enhance stability during reactions.
  • Methoxylation : Introduction of the methoxy group typically involves reagents like methanol under acidic conditions.
  • Purification Techniques : High-performance liquid chromatography (HPLC) is frequently employed to ensure the purity of the final product.

Biological Research

Enzyme-Substrate Interaction Studies
In biological research, (2R,3S)-3-methoxypyrrolidine-2-carboxylic acid is used to study enzyme-substrate interactions, particularly involving pyrrolidine derivatives. Its structural properties make it a model compound for understanding the behavior of similar structures within biological systems.

Potential Therapeutic Applications
Research has indicated that derivatives of this compound may exhibit therapeutic properties. For example, studies have shown that modifications to the pyrrolidine framework can lead to compounds with significant biological activity against various targets, including enzymes involved in disease processes .

Medicinal Chemistry

Drug Development
The pharmaceutical industry has shown interest in (2R,3S)-3-methoxypyrrolidine-2-carboxylic acid as a precursor for active pharmaceutical ingredients (APIs). Its stability and reactivity make it valuable in synthesizing drug candidates aimed at treating diseases such as cancer and viral infections.

Case Study: Antiviral Activity
Recent studies have explored its derivatives as potential inhibitors of viral replication. For instance, compounds derived from this pyrrolidine structure have been tested against SARS-CoV-2, demonstrating promising antiviral activity .

Industrial Applications

Pharmaceutical Manufacturing
The compound plays a crucial role in the production of APIs due to its favorable chemical properties. The pharmaceutical industry employs it in various synthetic pathways to enhance yield and efficiency while maintaining product quality through rigorous analytical techniques.

Research Findings and Insights

Application AreaKey Findings
Chemical SynthesisServes as a building block for complex molecules; utilized in multi-step synthetic routes.
Biological ResearchUseful in studying enzyme-substrate interactions; model compound for biological systems.
Medicinal ChemistryPotential therapeutic properties; derivatives show activity against viral infections.
Industrial ApplicationsImportant for API production; enhances yield and efficiency in pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of (2R,3S)-3-Methoxypyrrolidine-2-carboxylic acid depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, influencing their activity. The molecular targets and pathways involved can vary, but the compound’s chiral nature often plays a crucial role in its interactions and effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and properties of (2R,3S)-3-Methoxypyrrolidine-2-carboxylic acid and related compounds:

Compound Name Molecular Formula Molecular Weight Key Substituents/Features Notable Properties/Applications Evidence Source
(2R,3S)-3-Methoxypyrrolidine-2-carboxylic acid (Target) Assumed C6H11NO3 ~161.16 (calc.) 3-methoxy, 2-carboxylic acid, (2R,3S) Chiral synthon, potential biological activity N/A
(2R,3S)-1-(tert-Butoxycarbonyl)-3-methoxypyrrolidine-2-carboxylic acid C11H19NO5 245.27 Boc-protected amine, 3-methoxy Intermediate in peptide synthesis
(2S,3S)-3-Methylpyrrolidine-2-carboxylic acid C6H11NO2 129.16 3-methyl, 2-carboxylic acid, (2S,3S) Lower polarity due to methyl vs. methoxy
3-Methoxy-2-pyridinecarboxylic acid C7H7NO3 153.13 Pyridine ring, 3-methoxy, 2-carboxylic acid Aromatic ring enhances acidity (lower pKa)
(2R,3S)-1-[(Benzyloxy)carbonyl]-3-hydroxypyrrolidine-2-carboxylic acid C13H15NO5 265.26 Cbz-protected amine, 3-hydroxy Hydroxyl group enables hydrogen bonding
(2R,5R)-1-[(S)-2-(Methoxycarbonylamino)-3-methylbutanoyl]-5-methylpyrrolidine-2-carboxylic acid C13H22N2O5 286.32 Methyl at 5-position, urea-like substituent Complex pharmacokinetics due to multiple groups
5-Amino-3-methyl-pyrrolidine-2-carboxylic acid C6H12N2O2 144.17 5-amino, 3-methyl, zwitterionic Basic amino group alters solubility

Key Comparative Insights

Steric and Electronic Effects :

  • The methoxy group in the target compound (vs. methyl in or hydroxyl in ) provides moderate electron-donating effects, influencing the carboxylic acid's acidity (predicted pKa ~3.6 for Boc-protected analog ). Pyridine derivatives (e.g., ) exhibit stronger electron-withdrawing effects, likely reducing pKa further.
  • Protecting Groups : Boc (tert-butoxycarbonyl) and Cbz (benzyloxycarbonyl) groups in analogs enhance stability during synthesis but reduce polarity, impacting solubility.

Zwitterionic nature of 5-amino-3-methyl analog enhances water solubility, advantageous for drug delivery.

Synthetic Utility :

  • Boc-protected analogs (e.g., ) are critical in peptide coupling reactions, whereas pyridine derivatives () may serve as rigid scaffolds in medicinal chemistry.
  • Complex derivatives like demonstrate the versatility of pyrrolidine cores in designing multifunctional molecules.

Biological Activity

(2R,3S)-3-Methoxypyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a five-membered ring containing nitrogen, which influences its reactivity and interactions with biological targets.

Structural Characteristics

The compound's stereochemistry is defined by the (2R,3S) configuration, which plays a crucial role in its biological activity. The presence of the methoxy group at the 3-position and the carboxylic acid at the 2-position allows for diverse chemical interactions, making it a valuable building block in organic synthesis and drug development.

Property Details
Molecular Formula C₇H₁₃NO₃
Molecular Weight 157.19 g/mol
Chirality (2R,3S)
Functional Groups Methoxy (-OCH₃), Carboxylic acid (-COOH)

The biological activity of (2R,3S)-3-Methoxypyrrolidine-2-carboxylic acid is primarily influenced by its ability to interact with various enzymes and receptors. Its mechanism of action is not fully elucidated but is believed to involve modulation of enzyme activity through competitive inhibition or substrate mimicry.

Pharmacological Effects

Preliminary studies have indicated that compounds with similar pyrrolidine frameworks exhibit a range of pharmacological effects, including:

  • Antiviral Activity: Potential inhibition of viral replication, particularly against coronaviruses.
  • Enzyme Inhibition: Possible roles as inhibitors in biochemical pathways, impacting metabolic processes.
  • Neuroactivity: Potential interactions with neurotransmitter systems, suggesting applications in neuropharmacology.

Case Studies and Research Findings

  • Antiviral Studies:
    In research focused on SARS-CoV-2, derivatives of pyrrolidine compounds showed significant antiviral activity. For instance, compounds structurally related to (2R,3S)-3-Methoxypyrrolidine-2-carboxylic acid were tested for their ability to inhibit the 3C-like protease (3CLpro) involved in viral replication. Some derivatives displayed low nanomolar potency against multiple coronaviruses, indicating potential therapeutic applications during viral outbreaks .
  • Enzyme Interaction:
    Studies have utilized biochemical assays to evaluate the inhibitory effects of pyrrolidine derivatives on various enzymes. For example, enzyme assays demonstrated that certain modifications of the compound could enhance its inhibitory efficacy against specific targets relevant to metabolic disorders.
  • Neuropharmacological Applications:
    Research has suggested that pyrrolidine derivatives may interact with GABA receptors, indicating potential use in treating anxiety or seizure disorders. The structural characteristics that allow for such interactions are being explored through molecular docking studies .

Synthetic Routes

The synthesis of (2R,3S)-3-Methoxypyrrolidine-2-carboxylic acid typically involves several key steps:

  • Formation of the Pyrrolidine Ring: Utilizing starting materials such as amino acids or other nitrogen-containing compounds.
  • Introduction of Functional Groups: Employing methods like methylation for the methoxy group and carboxylation for the carboxylic acid group.
  • Chiral Resolution: Techniques such as chromatography may be employed to isolate the desired stereoisomer.

Applications in Research and Industry

  • Medicinal Chemistry: As a chiral auxiliary in asymmetric synthesis and as a precursor for more complex pharmaceuticals.
  • Biochemical Research: Used as a substrate in enzyme assays to study enzyme kinetics and mechanisms.
  • Agricultural Chemistry: Potential applications in developing agrochemicals due to its structural properties.

Q & A

Q. What are the established synthetic routes for (2R,3S)-3-Methoxypyrrolidine-2-carboxylic acid with high stereochemical purity?

Methodological Answer: The synthesis typically involves multi-step sequences with careful stereochemical control. A common approach includes:

  • Asymmetric hydrogenation : Catalytic hydrogenation of pyrrolidine precursors using chiral catalysts (e.g., Ru-BINAP complexes) to establish stereocenters.
  • Diastereoselective alkylation : For methoxy group introduction, alkylation of pyrrolidine intermediates with methylating agents under controlled conditions (e.g., using tert-butoxycarbonyl (Boc) protection to direct regioselectivity) .
  • Carboxylic acid formation : Hydrolysis of ester-protected intermediates under mild acidic or basic conditions to preserve stereochemistry.
    Key references include European Patent Application EP 4 374 877 A2, which details analogous pyrrolidine syntheses , and diastereoselective methods from crystallographic studies .

Q. How can researchers confirm the stereochemical configuration of (2R,3S)-3-Methoxypyrrolidine-2-carboxylic acid using analytical techniques?

Methodological Answer:

  • X-ray crystallography : Single-crystal analysis provides unambiguous stereochemical assignment, as demonstrated in Acta Cryst. studies of related pyrrolidine derivatives .
  • Chiral HPLC : Use chiral stationary phases (e.g., cellulose- or amylose-based columns) with polarimetric detection to separate enantiomers and quantify enantiomeric excess (ee).
  • NMR spectroscopy : NOESY or ROESY experiments to detect spatial proximity between methoxy protons and adjacent groups, corroborating the 2R,3S configuration .

Q. What are the recommended purification methods to achieve >95% purity for this compound?

Methodological Answer:

  • Column chromatography : Utilize silica gel with gradient elution (e.g., hexane/ethyl acetate to methanol/dichloromethane) to separate stereoisomers and byproducts.
  • Recrystallization : Optimize solvent systems (e.g., ethanol/water mixtures) based on solubility differences observed in thermal gravimetric analysis (TGA) data .
  • Ion-exchange chromatography : For carboxylic acid purification, employ weak anion-exchange resins to remove basic impurities .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the enantiomeric excess (ee) of (2R,3S)-3-Methoxypyrrolidine-2-carboxylic acid in asymmetric synthesis?

Methodological Answer:

  • Catalyst screening : Test chiral ligands (e.g., Josiphos, BINAP) in hydrogenation reactions; adjust solvent polarity (e.g., tert-butanol vs. THF) to stabilize transition states .
  • Temperature control : Lower reaction temperatures (e.g., −20°C) reduce kinetic resolution effects, as shown in palladium-catalyzed coupling reactions .
  • Additive optimization : Use Lewis acids (e.g., ZnCl₂) or chiral auxiliaries to enhance stereoselectivity during methoxy group installation .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental spectral data (e.g., NMR, IR) for this compound?

Methodological Answer:

  • Conformational analysis : Perform density functional theory (DFT) calculations to model rotamer populations and compare predicted vs. observed coupling constants in ¹H NMR .
  • Solvent effects : Re-run NMR experiments in deuterated solvents matching computational conditions (e.g., DMSO vs. CDCl₃) to align chemical shift predictions .
  • 2D NMR correlation : Use HSQC and HMBC to resolve overlapping signals and assign peaks unambiguously, addressing discrepancies in carbonyl or methoxy resonances .

Q. What are the critical considerations when designing catalytic systems for the stereoselective introduction of the methoxy group in pyrrolidine derivatives?

Methodological Answer:

  • Protecting group strategy : Boc or Fmoc groups on the pyrrolidine nitrogen prevent undesired side reactions during methoxylation .
  • Catalyst-substrate matching : Select transition-metal catalysts (e.g., Pd or Cu) compatible with methoxy precursors (e.g., methyl boronic acids or triflates) .
  • Steric and electronic effects : Modify ligands to balance steric hindrance (e.g., bulky phosphines) and electronic tuning (e.g., electron-withdrawing groups) for optimal regioselectivity .

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